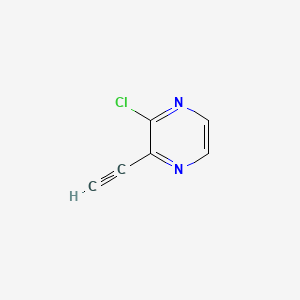

2-Chloro-3-ethynylpyrazine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-3-ethynylpyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3ClN2/c1-2-5-6(7)9-4-3-8-5/h1,3-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUAUUZGANIEVSA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=NC=CN=C1Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

In-Depth Technical Guide: 2-Chloro-3-ethynylpyrazine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties, synthesis, and reactivity of 2-Chloro-3-ethynylpyrazine, a heterocyclic compound of interest in medicinal chemistry and materials science.

Core Chemical Properties

| Property | Value |

| Molecular Formula | C₆H₃ClN₂ |

| Molecular Weight | 138.56 g/mol [1] |

| Boiling Point | Not experimentally determined |

| Melting Point | Not experimentally determined |

| Density | Not experimentally determined |

| Solubility | Soluble in common organic solvents |

Synthesis of this compound

The primary synthetic route to this compound is through a Sonogashira coupling reaction. This palladium-catalyzed cross-coupling reaction is a versatile method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.

Experimental Protocol: Ultrasound-Assisted, Copper-Catalyzed Sonogashira Coupling

This protocol is adapted from a procedure for the synthesis of 2-alkynyl substituted 3-chloropyrazine derivatives.[2]

Materials:

-

2,3-Dichloropyrazine

-

Trimethylsilylacetylene (or other suitable terminal alkyne)

-

Copper(I) iodide (CuI)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

Polyethylene glycol 400 (PEG-400)

-

Organic solvent for workup (e.g., diethyl ether or ethyl acetate)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a reaction vessel, combine 2,3-dichloropyrazine (1 equivalent), copper(I) iodide (catalytic amount), triphenylphosphine (catalytic amount), and potassium carbonate (2 equivalents) in PEG-400.

-

Add the terminal alkyne (e.g., trimethylsilylacetylene, 1.1 equivalents) to the mixture.

-

Subject the reaction mixture to ultrasound irradiation at a controlled temperature (e.g., 50 °C) for a specified time (typically 0.5-1 hour), monitoring the reaction progress by thin-layer chromatography (TLC).[2]

-

Upon completion, cool the reaction mixture to room temperature and dilute it with an organic solvent such as diethyl ether.

-

Filter the mixture through a pad of Celite® to remove insoluble materials.

-

Wash the filtrate sequentially with saturated aqueous ammonium chloride, saturated aqueous sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure to yield the crude product.

-

Purify the crude product by flash column chromatography on silica gel to obtain pure this compound.

The following diagram illustrates the general workflow for the synthesis of this compound via a Sonogashira coupling reaction.

Reactivity and Potential Applications

The reactivity of this compound is primarily dictated by the chloro, ethynyl, and pyrazine ring functionalities.

-

Sonogashira and other Cross-Coupling Reactions: The chloro group can be further substituted through various palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of functional groups.

-

Click Chemistry: The terminal alkyne group can participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reactions to form triazoles, a common linkage in medicinal chemistry.

-

Nucleophilic Aromatic Substitution: The electron-deficient nature of the pyrazine ring, further enhanced by the chloro and ethynyl substituents, makes the ring susceptible to nucleophilic aromatic substitution reactions.

Relevance in Drug Discovery

The 2-alkynyl-3-chloropyrazine scaffold has emerged as a promising template in drug discovery. A notable in silico study has explored the potential of these compounds as ligands for the N-terminal RNA-binding domain of the nucleocapsid protein of SARS-CoV-2, suggesting their potential as antiviral agents.[2] While a specific signaling pathway involving this compound has not been elucidated, the broader class of pyrazine derivatives is known to exhibit a wide range of biological activities. For instance, derivatives of the related compound 2-chloro-3-hydrazinopyrazine have been investigated as acetylcholinesterase inhibitors for potential use in Alzheimer's disease treatment.

The following diagram illustrates the logical relationship in the initial stages of drug discovery involving 2-alkynyl-3-chloropyrazine derivatives.

References

An In-depth Technical Guide to the Molecular Structure of 2-Chloro-3-ethynylpyrazine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, properties, and potential synthetic pathways of 2-Chloro-3-ethynylpyrazine. Due to the limited availability of direct experimental data for this specific compound, this document leverages information from structurally related compounds and established synthetic methodologies to offer a predictive and comparative analysis. This guide is intended to serve as a valuable resource for researchers interested in the synthesis and potential applications of novel pyrazine derivatives in drug discovery and materials science.

Molecular Structure and Properties

This compound is a heterocyclic aromatic compound with a pyrazine ring substituted with a chlorine atom and an ethynyl group. The presence of these functional groups suggests potential for a variety of chemical transformations, making it an interesting building block for the synthesis of more complex molecules.

Chemical Identifiers

A summary of the key chemical identifiers for this compound is presented in Table 1.

| Identifier | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₆H₃ClN₂ |

| Molecular Weight | 138.56 g/mol |

| CAS Number | 1374115-59-9 |

| Isomeric SMILES | C#CC1=NC=CN=C1Cl |

Table 1: Chemical Identifiers for this compound

Predicted Physicochemical Properties

While experimental data is scarce, computational methods can provide estimations of the physicochemical properties of this compound. These predicted values, summarized in Table 2, can be useful for initial experimental design.

| Property | Predicted Value |

| Boiling Point | ~200-250 °C |

| Melting Point | Not available |

| LogP | ~1.5 - 2.0 |

| pKa | Not available |

Table 2: Predicted Physicochemical Properties of this compound

Synthesis and Experimental Protocols

Proposed Synthetic Pathway: Sonogashira Coupling

A likely synthetic approach involves the Sonogashira coupling of a suitable chloropyrazine precursor with a protected or terminal alkyne. A particularly relevant methodology is the copper-catalyzed Sonogashira coupling of 2,3-dichloropyrazine with terminal alkynes.[1] By adapting this procedure, one could selectively introduce the ethynyl group at the 3-position.

The proposed reaction workflow is depicted in the following diagram:

Figure 1: Proposed Sonogashira Coupling Workflow for the Synthesis of this compound.

Detailed Experimental Protocol (Adapted from a similar synthesis)

The following is a generalized experimental protocol for the Sonogashira coupling of a chloropyrazine, adapted from the synthesis of 2-alkynyl 3-chloropyrazines.[1]

Materials:

-

2,3-Dichloropyrazine (1.0 eq)

-

Terminal alkyne (e.g., Trimethylsilylacetylene, 1.2 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)

-

Copper(I) iodide (CuI, 0.1 eq)

-

Base (e.g., Triethylamine, 3.0 eq)

-

Anhydrous solvent (e.g., Toluene or THF)

Procedure:

-

To a dry, inert-atmosphere flask, add 2,3-dichloropyrazine, the palladium catalyst, and copper(I) iodide.

-

Add the anhydrous solvent, followed by the base.

-

Stir the mixture at room temperature for 10-15 minutes.

-

Add the terminal alkyne dropwise to the reaction mixture.

-

Heat the reaction to a suitable temperature (e.g., 60-80 °C) and monitor its progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 2-chloro-3-((trimethylsilyl)ethynyl)pyrazine.

-

The trimethylsilyl protecting group can then be removed using standard conditions (e.g., K₂CO₃ in methanol) to yield the final product, this compound.

Spectroscopic Characterization (Predicted)

Direct experimental spectroscopic data for this compound is not available. However, based on the known spectral data of similar pyrazine and ethynyl-containing compounds, a prediction of the key spectroscopic features can be made. For definitive characterization, computational chemistry software can be employed to predict NMR and IR spectra.

Predicted ¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to be relatively simple, showing two doublets in the aromatic region corresponding to the two protons on the pyrazine ring, and a singlet for the acetylenic proton.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.4 - 8.6 | d | 1H | Pyrazine-H |

| ~8.2 - 8.4 | d | 1H | Pyrazine-H |

| ~3.5 - 3.7 | s | 1H | Acetylenic-H |

Table 3: Predicted ¹H NMR Data for this compound

Predicted ¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show six distinct signals corresponding to the six carbon atoms in the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~150 - 155 | Pyrazine-C (adjacent to Cl) |

| ~145 - 150 | Pyrazine-C |

| ~140 - 145 | Pyrazine-C |

| ~130 - 135 | Pyrazine-C (adjacent to ethynyl) |

| ~80 - 85 | Acetylenic-C |

| ~75 - 80 | Acetylenic-C |

Table 4: Predicted ¹³C NMR Data for this compound

Predicted IR Spectroscopy

The key diagnostic peaks in the IR spectrum of this compound would be the C≡C and ≡C-H stretching vibrations.

| Wavenumber (cm⁻¹) | Vibration |

| ~3300 | ≡C-H stretch (strong, sharp) |

| ~2100 | C≡C stretch (weak to medium, sharp) |

| ~1600 - 1400 | C=C and C=N stretching (aromatic ring) |

| ~800 - 700 | C-Cl stretch |

Table 5: Predicted Key IR Absorptions for this compound

Predicted Mass Spectrometry

The mass spectrum of this compound would be expected to show a molecular ion peak (M⁺) at m/z 138 and an M+2 peak at m/z 140 with an intensity ratio of approximately 3:1, which is characteristic of the presence of a single chlorine atom.

Potential Biological Activity and Signaling Pathways

While no specific biological activity has been reported for this compound, the pyrazine scaffold is a common motif in many biologically active compounds. Pyrazine derivatives have been shown to exhibit a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.

For instance, certain pyrazine-containing compounds have been investigated for their role in modulating signaling pathways such as the PI3K/AKT/mTOR pathway, which is often dysregulated in cancer. The logical relationship for investigating the potential of a novel pyrazine derivative like this compound in this context is outlined below.

Figure 2: Logical Workflow for Investigating the Biological Activity of this compound.

Conclusion

This compound represents a promising but underexplored molecular scaffold. This technical guide has provided a comprehensive overview of its structure, predicted properties, and a plausible synthetic route via Sonogashira coupling. While direct experimental data remains limited, the information compiled herein, based on analogous compounds and established chemical principles, offers a solid foundation for researchers to initiate further investigation into the synthesis, characterization, and potential applications of this and related pyrazine derivatives. Future experimental work is necessary to validate the predicted data and fully elucidate the chemical and biological properties of this intriguing molecule.

References

An In-depth Technical Guide to 2-Chloro-3-ethynylpyrazine (CAS Number: 1374115-59-9)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Chloro-3-ethynylpyrazine, a heterocyclic compound with potential applications in medicinal chemistry and materials science. Due to the limited availability of direct experimental data on this specific molecule, this document combines known properties with inferred knowledge based on established chemical principles and the behavior of structurally related compounds. All predicted data is clearly identified.

Chemical and Physical Properties

This compound is a substituted pyrazine featuring a reactive ethynyl group and a chlorine atom, making it a valuable building block in organic synthesis. The presence of these functional groups allows for a variety of chemical transformations, including cross-coupling reactions and nucleophilic substitutions.

| Property | Value | Source |

| CAS Number | 1374115-59-9 | [1] |

| Molecular Formula | C₆H₃ClN₂ | [1] |

| Molecular Weight | 138.56 g/mol | [1] |

| Isomeric SMILES | C#CC1=NC=CN=C1Cl | [1] |

| Physical State | Solid (Predicted) | N/A |

| Purity | ≥97% (Commercially available) | [1] |

| InChI Key | JUAUUZGANIEVSA-UHFFFAOYSA-N | [2] |

Synthesis and Experimental Protocols

The primary synthetic route to this compound is anticipated to be a Sonogashira cross-coupling reaction. This well-established method is widely used for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes.[3][4]

Proposed Synthesis: Sonogashira Coupling

This protocol is based on standard procedures for the synthesis of analogous 2-alkynyl-3-chloropyrazines.

Reaction Scheme:

Caption: Proposed synthesis of this compound via Sonogashira coupling.

Experimental Protocol:

-

Reaction Setup: To a dry, inert-atmosphere flask, add 2,3-dichloropyrazine (1.0 eq), Pd(PPh₃)₂Cl₂ (0.05 eq), and CuI (0.1 eq).

-

Solvent and Base: Add anhydrous toluene and triethylamine (Et₃N) (2.5 eq).

-

Alkyne Addition: Slowly bubble acetylene gas through the solution or add ethynyltrimethylsilane (1.2 eq). If using ethynyltrimethylsilane, a subsequent deprotection step with a mild base (e.g., K₂CO₃ in methanol) will be required.

-

Reaction: Stir the mixture at room temperature for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up: Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.

-

Extraction: Dilute the filtrate with ethyl acetate and wash with saturated aqueous NH₄Cl solution and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Analytical Data (Predicted)

Specific analytical data for this compound is not available in the cited literature. The following table presents predicted data based on the compound's structure and typical values for similar heterocyclic compounds.[2][5]

| Technique | Predicted Data |

| ¹H NMR | δ 8.2-8.5 (m, 2H), 3.5-3.8 (s, 1H) |

| ¹³C NMR | δ 145-155 (2C), 130-140 (2C), 75-85 (2C) |

| Mass Spec (EI) | m/z: 138 (M⁺), 140 (M⁺+2, isotopic peak for Cl), 103 (M⁺-Cl) |

| FT-IR (KBr, cm⁻¹) | ~3300 (C≡C-H stretch), ~2100 (C≡C stretch), ~1500-1600 (C=N, C=C stretch), ~700-800 (C-Cl stretch) |

Potential Biological Significance and Applications

While no specific biological studies on this compound have been identified, the pyrazine and pyridine scaffolds are prevalent in medicinal chemistry, exhibiting a wide range of biological activities.[6][7][8][9][10] The ethynyl group also offers a handle for further functionalization, including click chemistry reactions.

Potential Areas of Interest:

-

Anticancer Activity: Many pyrazine and pyridine derivatives have demonstrated antiproliferative effects against various cancer cell lines.[10]

-

Antimicrobial Agents: The pyrazine nucleus is a key component in several antimicrobial and antifungal compounds.[7][9]

-

Kinase Inhibitors: The heterocyclic nature of the pyrazine ring makes it a suitable scaffold for designing kinase inhibitors, which are crucial in cancer therapy.

-

Neurological Activity: Certain pyridine derivatives have shown psychotropic, anticonvulsant, and anxiolytic properties.[6]

Hypothetical Signaling Pathway Modulation

Given the prevalence of pyrazine derivatives as kinase inhibitors, a potential mechanism of action could involve the modulation of key signaling pathways implicated in cell growth and proliferation, such as the PI3K/Akt/mTOR pathway.

Caption: Hypothetical inhibition of the PI3K pathway by this compound.

Conclusion

This compound is a promising but currently understudied heterocyclic compound. Its synthesis is readily achievable through established methods like the Sonogashira coupling. Based on the known biological activities of related pyrazine and pyridine derivatives, this molecule holds potential as a scaffold for the development of new therapeutic agents, particularly in the areas of oncology and infectious diseases. Further experimental investigation is warranted to fully elucidate its chemical properties and biological activity.

References

- 1. cenmed.com [cenmed.com]

- 2. Synthesis, in vitro biological evaluation and molecular modelling of new 2-chloro-3-hydrazinopyrazine derivatives as potent acetylcholinesterase inhibitors on PC12 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. arodes.hes-so.ch [arodes.hes-so.ch]

- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis, evaluation of biological activity and SAR of new thioalkyl derivatives of pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Synthesis and Antimicrobial Activity of Some New Pyrimidinone and Oxazinone Derivatives Fused with Thiophene Rings Using 2-Chloro-6-ethoxy-4-acetylpyridine as Starting Material - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

An In-Depth Technical Guide to the Synthesis of 2-Chloro-3-ethynylpyrazine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of 2-Chloro-3-ethynylpyrazine, a valuable building block in medicinal chemistry and materials science. The synthesis is primarily achieved through a two-step process involving a Sonogashira coupling followed by a deprotection step. This document details the experimental protocols, reaction mechanisms, and quantitative data associated with this synthetic route.

Synthetic Strategy Overview

The synthesis of this compound from 2,3-dichloropyrazine is accomplished via a two-step reaction sequence. The first step involves the selective mono-alkynylation of 2,3-dichloropyrazine with a protected acetylene source, typically trimethylsilylacetylene (TMSA), through a Sonogashira coupling reaction. The second step is the removal of the trimethylsilyl (TMS) protecting group to yield the terminal alkyne.

2-Chloro-3-ethynylpyrazine: A Versatile Building Block for Advanced Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloro-3-ethynylpyrazine is a key heterocyclic starting material possessing two reactive sites, a chloro substituent and an ethynyl group, which can be selectively functionalized to construct complex molecular architectures. This guide provides a comprehensive overview of its synthesis and synthetic applications, with a focus on its utility in the development of novel pharmaceutical and materials science compounds. Detailed experimental protocols, quantitative data, and visualizations of reaction pathways are presented to facilitate its use in research and development.

Introduction

Heterocyclic compounds are fundamental scaffolds in medicinal chemistry and materials science. Pyrazine derivatives, in particular, are present in numerous biologically active molecules and functional materials. This compound stands out as a valuable bifunctional building block. The electron-deficient nature of the pyrazine ring, coupled with the distinct reactivity of the chloro and ethynyl substituents, allows for a range of selective chemical transformations. This document serves as a technical resource for professionals engaged in organic synthesis, providing detailed methodologies and data to leverage the synthetic potential of this versatile starting material.

Synthesis of this compound

The primary route to this compound involves the selective Sonogashira-type coupling of a terminal alkyne with 2,3-dichloropyrazine. A copper-catalyzed, ultrasound-assisted method has been shown to be effective for the synthesis of analogous 2-alkynyl-3-chloropyrazines and provides a foundational protocol.[1]

General Experimental Protocol: Copper-Catalyzed Sonogashira-Type Coupling

A plausible synthetic pathway to this compound involves the reaction of 2,3-dichloropyrazine with a protected form of acetylene, such as (trimethylsilyl)acetylene, followed by a deprotection step. This approach circumvents the challenges of handling acetylene gas directly.

Step 1: Sonogashira Coupling of 2,3-Dichloropyrazine with (Trimethylsilyl)acetylene

In a typical procedure, 2,3-dichloropyrazine is coupled with (trimethylsilyl)acetylene in the presence of a copper(I) iodide catalyst, a phosphine ligand (e.g., triphenylphosphine), and a base (e.g., potassium carbonate) in a suitable solvent like PEG-400.[1] The use of ultrasound irradiation can significantly accelerate the reaction.[1]

Step 2: Deprotection of the Trimethylsilyl Group

The resulting 2-chloro-3-((trimethylsilyl)ethynyl)pyrazine is then deprotected to yield the terminal alkyne. This is commonly achieved by treatment with a fluoride source, such as potassium fluoride, or a base like potassium carbonate in a protic solvent such as methanol.

The overall synthetic workflow is depicted below:

Caption: Synthetic pathway to this compound.

Synthetic Applications of this compound

The dual reactivity of this compound makes it a valuable precursor for the synthesis of fused heterocyclic systems, which are of significant interest in drug discovery, particularly as kinase inhibitors.[2] One key application is in the construction of pyrazolo[1,5-a]pyrazine derivatives through cycloaddition reactions.

Synthesis of Fused Heterocycles: Pyrazolo[1,5-a]pyrazines

The ethynyl group of this compound can participate in cycloaddition reactions, for instance, with nitrile imines generated in situ from hydrazonoyl chlorides, to form pyrazole rings. The subsequent intramolecular nucleophilic aromatic substitution of the chloro group by a nitrogen atom in the newly formed pyrazole ring can lead to the formation of the fused pyrazolo[1,5-a]pyrazine scaffold.

A general workflow for this transformation is outlined below:

Caption: Reaction pathway to Pyrazolo[1,5-a]pyrazines.

Detailed Experimental Protocol: Synthesis of a Substituted Pyrazolo[1,5-a]pyrazine

While a specific protocol starting from this compound is not available in the searched literature, a general procedure for a similar transformation can be extrapolated.

To a solution of this compound and a hydrazonoyl chloride in a suitable aprotic solvent (e.g., toluene or THF), a non-nucleophilic base such as triethylamine is added dropwise at room temperature. The reaction mixture is then heated to reflux and monitored by TLC or LC-MS. Upon completion, the reaction is cooled, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired pyrazolo[1,5-a]pyrazine derivative.

Quantitative Data

The following table summarizes representative quantitative data for the synthesis of 2-alkynyl-3-chloropyrazines, which serves as a model for the synthesis of the title compound.[1]

| Entry | Terminal Alkyne | Product | Reaction Time (min) | Yield (%) |

| 1 | Phenylacetylene | 2-Chloro-3-(phenylethynyl)pyrazine | 15 | 92 |

| 2 | 1-Heptyne | 2-Chloro-3-(hept-1-yn-1-yl)pyrazine | 20 | 88 |

| 3 | 3,3-Dimethyl-1-butyne | 2-Chloro-3-(3,3-dimethylbut-1-yn-1-yl)pyrazine | 25 | 85 |

Reaction Conditions: 2,3-dichloropyrazine (1 mmol), terminal alkyne (1.2 mmol), CuI (10 mol%), PPh3 (20 mol%), K2CO3 (2 mmol), PEG-400 (5 mL), ultrasound irradiation.

Conclusion

This compound is a highly valuable and versatile starting material for the synthesis of complex heterocyclic molecules. Its preparation via a copper-catalyzed Sonogashira-type coupling is efficient and scalable. The orthogonal reactivity of its chloro and ethynyl groups allows for a wide range of subsequent transformations, most notably in the construction of fused pyrazine systems of medicinal importance. The detailed protocols and reaction pathways provided in this guide are intended to empower researchers to fully exploit the synthetic potential of this important building block in their drug discovery and materials science endeavors.

References

Unlocking the Therapeutic Potential of 2-Chloro-3-ethynylpyrazine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The pyrazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of a chloro group at the 2-position and an ethynyl group at the 3-position of the pyrazine ring creates a unique chemical entity, 2-chloro-3-ethynylpyrazine, whose derivatives are of growing interest in the quest for novel therapeutic agents. This technical guide provides a comprehensive overview of the current understanding of the biological activities of these derivatives, focusing on their potential as anticancer, antimicrobial, and enzyme-inhibiting agents. While direct research on this specific scaffold is emerging, this guide synthesizes data from closely related pyrazine derivatives to illuminate its potential and guide future research.

Synthesis of this compound Derivatives

The synthetic route to this compound derivatives typically begins with a commercially available pyrazine precursor. A common strategy involves the introduction of the chloro and ethynyl groups through sequential reactions. For instance, a pyrazinone can be chlorinated using a standard chlorinating agent like phosphorus oxychloride (POCl₃). The resulting 2-chloropyrazine can then undergo a Sonogashira coupling reaction with a protected acetylene, followed by deprotection to yield the desired this compound core. Further derivatization at the ethynyl or other positions on the pyrazine ring can then be achieved to generate a library of analogues.

Biological Activities and Potential Therapeutic Applications

Based on the biological activities observed for structurally related pyrazine derivatives, this compound analogues are being investigated for several therapeutic applications.

Anticancer Activity

Numerous pyrazine derivatives have demonstrated potent anticancer activity. While specific data for this compound derivatives is still under extensive investigation, related compounds have shown promise. For instance, derivatives of 2-phenazinamine, which contains a pyrazine-like core, have exhibited significant cytotoxicity against various cancer cell lines. The proposed mechanisms of action for pyrazine-based anticancer agents often involve the inhibition of key enzymes in cancer cell proliferation and survival, such as protein kinases.

Table 1: Cytotoxicity of Selected Pyrazine and Related Heterocyclic Derivatives Against Cancer Cell Lines

| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference Compound | IC₅₀ (µM) |

| 2-Chloro-N-(phenazin-2-yl)benzamide | K562 (Leukemia) | 2.5 | Cisplatin | 3.2 |

| HepG2 (Hepatocellular Carcinoma) | 4.1 | Cisplatin | 5.8 | |

| Quinazoline-chalcone 14g | K-562 (Leukemia) | 0.622 - 1.81 | Doxorubicin | Not Reported |

| HCT-116 (Colon Cancer) | 0.622 - 1.81 | Doxorubicin | Not Reported | |

| MCF7 (Breast Cancer) | 0.622 - 1.81 | Doxorubicin | Not Reported | |

| Pyrimidodiazepine 16c | Various (NCI-60 panel) | Cytotoxic | Doxorubicin | Not Reported |

Note: This table presents data from related heterocyclic compounds to infer the potential of this compound derivatives. Direct data for the target compounds is not yet widely available.

Kinase Inhibition

The pyrazine ring is a key component of several approved and investigational kinase inhibitors. Kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of cancer and other diseases. The this compound scaffold provides a rigid framework that can be functionalized to target the ATP-binding site of various kinases. The ethynyl group, in particular, can act as a hydrogen bond acceptor or be used as a handle for further modification to enhance binding affinity and selectivity.

Table 2: Kinase Inhibitory Activity of Representative Pyrazine-Based Inhibitors

| Compound | Target Kinase | IC₅₀ (nM) |

| Radotinib | BCR-ABL | Not Reported |

| Gefitinib | EGFR | 2-37 |

| Imatinib | BCR-ABL | 310 |

Note: This table showcases the potential of the pyrazine scaffold in kinase inhibition. The specific kinase targets of this compound derivatives are an active area of research.

Below is a conceptual signaling pathway that could be targeted by this compound derivatives acting as kinase inhibitors.

The Strategic Role of 2-Chloro-3-ethynylpyrazine in Modern Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The pyrazine scaffold is a cornerstone in the development of contemporary therapeutics, valued for its ability to impart favorable physicochemical and biological properties to a molecule. Among its many derivatives, 2-Chloro-3-ethynylpyrazine has emerged as a particularly versatile and powerful building block in medicinal chemistry. Its unique combination of a reactive chloro group and an accessible ethynyl moiety provides a flexible platform for the synthesis of complex heterocyclic systems, most notably in the realm of kinase inhibitors for oncology and inflammatory diseases. This technical guide provides an in-depth exploration of the synthesis, applications, and biological evaluation of compounds derived from this pivotal intermediate.

Synthesis of the Core Scaffold: this compound

The preparation of this compound is a critical first step in its utilization as a medicinal chemistry synthon. A common and effective method involves a two-step process starting from the readily available 2,3-dichloropyrazine. This process leverages the Sonogashira cross-coupling reaction, a powerful tool for the formation of carbon-carbon bonds between sp² and sp hybridized carbons.[1]

Experimental Protocol: Synthesis of this compound

Step 1: Sonogashira Coupling of 2,3-Dichloropyrazine with (Trimethylsilyl)acetylene

A solution of 2,3-dichloropyrazine in a suitable solvent, such as tetrahydrofuran (THF) or 1,4-dioxane, is treated with (trimethylsilyl)acetylene in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base. The trimethylsilyl group serves as a protecting group for the terminal alkyne, preventing unwanted side reactions.

-

Reaction Scheme:

-

Reagents and Conditions:

-

Substrate: 2,3-Dichloropyrazine

-

Reagent: (Trimethylsilyl)acetylene

-

Catalyst: Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

-

Co-catalyst: Copper(I) iodide (CuI)

-

Base: An amine base such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA)

-

Solvent: Anhydrous THF or 1,4-dioxane

-

Temperature: Typically room temperature to mild heating (e.g., 50-70 °C)

-

Atmosphere: Inert (e.g., Nitrogen or Argon)

-

Step 2: Deprotection of 2-Chloro-3-((trimethylsilyl)ethynyl)pyrazine

The resulting 2-chloro-3-((trimethylsilyl)ethynyl)pyrazine is then deprotected to yield the target compound. This is typically achieved by treating the silylated intermediate with a fluoride source or a base in a protic solvent.

-

Reaction Scheme:

-

Reagents and Conditions:

-

Substrate: 2-Chloro-3-((trimethylsilyl)ethynyl)pyrazine

-

Deprotecting Agent: Tetrabutylammonium fluoride (TBAF) in THF, or potassium carbonate (K₂CO₃) in methanol.

-

Temperature: Room temperature.

-

This two-step procedure provides a reliable route to this compound, which can then be used in subsequent synthetic transformations.

Application in the Synthesis of Kinase Inhibitors

The primary utility of this compound in medicinal chemistry lies in its role as a precursor for the synthesis of kinase inhibitors. The ethynyl group can be further functionalized, often via another Sonogashira coupling, to introduce various aryl or heteroaryl moieties that can interact with the ATP-binding site of kinases. The chloro substituent, on the other hand, can be displaced by nucleophiles to introduce additional diversity and modulate the compound's properties.

While specific, publicly available examples of kinase inhibitors synthesized directly from this compound with comprehensive biological data are limited in the reviewed literature, the strategic importance of this scaffold is evident from its frequent appearance in the patent literature for various kinase targets, including Janus kinases (JAKs), Anaplastic Lymphoma Kinase (ALK), and Mesenchymal-Epithelial Transition factor (MET).

Logical Workflow for Kinase Inhibitor Synthesis

Caption: Synthetic workflow from 2,3-dichloropyrazine to kinase inhibitor candidates.

Targeted Signaling Pathways

Kinase inhibitors derived from pyrazine scaffolds are known to target a multitude of signaling pathways implicated in cancer and inflammation. The specific pathway targeted depends on the kinase being inhibited. Key pathways include:

-

JAK-STAT Pathway: Janus kinases (JAK1, JAK2, JAK3, TYK2) are crucial for cytokine signaling that regulates immune responses and hematopoiesis. Inhibitors of JAKs are used in the treatment of rheumatoid arthritis and myelofibrosis.

-

MAPK/ERK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is a central signaling cascade that controls cell proliferation, differentiation, and survival. Dysregulation of this pathway is a common feature of many cancers.[2]

-

PI3K/AKT/mTOR Pathway: This pathway is a critical regulator of cell growth, metabolism, and survival. It is frequently hyperactivated in cancer.

-

ALK Signaling: Anaplastic Lymphoma Kinase is a receptor tyrosine kinase that, when constitutively activated due to chromosomal rearrangements, drives the growth of certain cancers, particularly non-small cell lung cancer (NSCLC).[3]

-

MET Signaling: The MET receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play important roles in cell motility, invasion, and proliferation. Aberrant MET signaling is implicated in various cancers.

Signaling Pathway Diagram: A Generalized Kinase Inhibitor Action

Caption: General mechanism of action for a kinase inhibitor.

Biological Evaluation of Kinase Inhibitors

The characterization of novel kinase inhibitors involves a series of in vitro and cell-based assays to determine their potency, selectivity, and mechanism of action.

Experimental Protocol: In Vitro Kinase Inhibition Assay (Luminescence-based)

This protocol provides a general framework for determining the IC₅₀ value of a test compound against a specific kinase.

-

Principle: The assay measures the amount of ATP remaining in solution following a kinase reaction. The amount of remaining ATP is inversely proportional to the kinase activity.

-

Materials:

-

Recombinant kinase (e.g., JAK2, ALK, MET)

-

Kinase substrate (a peptide or protein that is phosphorylated by the kinase)

-

ATP

-

Kinase assay buffer

-

Test compound (dissolved in DMSO)

-

Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)

-

White, opaque 96- or 384-well plates

-

Luminometer

-

-

Procedure:

-

Prepare serial dilutions of the test compound in kinase assay buffer. The final DMSO concentration should be kept constant (typically ≤ 1%).

-

Add the diluted test compound or vehicle (DMSO) to the wells of the assay plate.

-

Add a mixture of the kinase and its substrate to each well.

-

Initiate the kinase reaction by adding ATP to each well.

-

Incubate the plate at a controlled temperature (e.g., 30 °C) for a specific time (e.g., 60 minutes).

-

Stop the reaction and measure the remaining ATP by adding the luminescence-based detection reagent.

-

Measure the luminescent signal using a plate reader.

-

-

Data Analysis:

-

The luminescent signal is inversely proportional to kinase activity.

-

Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control.

-

Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

-

Cell-Based Assays

Following in vitro characterization, promising compounds are evaluated in cell-based assays to assess their activity in a more physiologically relevant context.

-

Cell Proliferation/Viability Assays (e.g., MTT, CellTiter-Glo®): These assays determine the effect of the compound on the growth and viability of cancer cell lines that are dependent on the target kinase.

-

Western Blotting: This technique is used to measure the phosphorylation status of the target kinase and its downstream signaling proteins in treated cells, confirming the on-target activity of the inhibitor.

-

Cell Cycle Analysis: Flow cytometry can be used to determine if the compound induces cell cycle arrest at a specific phase.

-

Apoptosis Assays: Assays such as Annexin V staining or caspase activity assays can determine if the compound induces programmed cell death.

Experimental Workflow for Biological Evaluation

Caption: Workflow for the biological evaluation of kinase inhibitor candidates.

Quantitative Data Summary

The following table summarizes representative inhibitory activities for pyrazine-based kinase inhibitors, illustrating the potency that can be achieved with this scaffold. Note that these are examples from the broader class of pyrazine kinase inhibitors and not necessarily direct derivatives of this compound, for which specific public data is less available.

| Compound Class | Target Kinase | IC₅₀ (nM) | Assay Type |

| Triazolopyridine-based | JAK1 | Varies (nanomolar range) | Enzymatic |

| Triazolopyridine-based | HDAC6 | Varies (nanomolar range) | Enzymatic |

| 2-substituted aniline pyrimidine | Mer | 18.5 ± 2.3 | Enzymatic |

| 2-substituted aniline pyrimidine | c-Met | 33.6 ± 4.3 | Enzymatic |

Data is illustrative and sourced from publicly available research on pyrazine-based inhibitors.[4][5]

Conclusion

This compound stands out as a high-value building block in medicinal chemistry, offering a straightforward entry into a diverse chemical space of potent and selective kinase inhibitors. Its synthesis is well-established, and its reactivity profile allows for systematic and efficient exploration of structure-activity relationships. As the demand for novel kinase inhibitors continues to grow, the strategic application of this compound is poised to play an increasingly important role in the discovery and development of next-generation targeted therapies.

References

- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 2. Second-generation ALK inhibitors: filling the non "MET" gap - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Recent Development in the Discovery of Anaplastic Lymphoma Kinase (ALK) Inhibitors for Non-small Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design and synthesis of triazolopyridine derivatives as potent JAK/HDAC dual inhibitors with broad-spectrum antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

The Versatile Building Block: A Technical Guide to 2-Chloro-3-ethynylpyrazine and Its Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloro-3-ethynylpyrazine is a heterocyclic compound that holds significant promise as a versatile building block in medicinal chemistry and materials science. Its unique structure, featuring a reactive ethynyl group and a synthetically adaptable chloro-substituent on a pyrazine core, offers a gateway to a diverse array of novel molecules. This technical guide provides an in-depth overview of the synthesis, reactivity, and potential applications of this compound, with a particular focus on its utility in drug discovery. Detailed experimental protocols, quantitative data, and graphical representations of synthetic and biological pathways are presented to facilitate its use in research and development.

Introduction

Pyrazine and its derivatives are integral components in a wide range of biologically active compounds and approved drugs. The pyrazine ring system is a key pharmacophore that contributes to the therapeutic efficacy of medications used in various disease areas, including infectious diseases, oncology, and neurology. The introduction of an ethynyl group at the 3-position and a chlorine atom at the 2-position of the pyrazine ring creates a molecule, this compound, with exceptional synthetic potential. The chloro-substituent can be readily displaced by various nucleophiles or participate in cross-coupling reactions, while the terminal alkyne is a versatile handle for transformations such as Sonogashira couplings, "click chemistry," and other cycloaddition reactions. These features make this compound a valuable scaffold for the construction of compound libraries for high-throughput screening and lead optimization in drug discovery programs.

Synthesis of this compound

The synthesis of this compound can be efficiently achieved through a two-step sequence involving a Sonogashira coupling reaction followed by a deprotection step.

Step 1: Sonogashira Coupling of 2,3-Dichloropyrazine with (Trimethylsilyl)acetylene

The initial step involves the palladium- and copper-catalyzed cross-coupling of commercially available 2,3-dichloropyrazine with a protected alkyne, such as (trimethylsilyl)acetylene. The use of a silyl protecting group on the alkyne is crucial to prevent self-coupling and other side reactions.

Caption: Sonogashira coupling of 2,3-dichloropyrazine.

Experimental Protocol: Synthesis of 2-Chloro-3-((trimethylsilyl)ethynyl)pyrazine

-

Materials:

-

2,3-Dichloropyrazine

-

(Trimethylsilyl)acetylene

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

-

Copper(I) iodide (CuI)

-

Triethylamine (Et₃N)

-

Toluene, anhydrous

-

-

Procedure:

-

To a solution of 2,3-dichloropyrazine (1.0 eq) in anhydrous toluene are added triethylamine (2.0 eq) and (trimethylsilyl)acetylene (1.2 eq).

-

The mixture is degassed with argon or nitrogen for 15-20 minutes.

-

Bis(triphenylphosphine)palladium(II) dichloride (0.05 eq) and copper(I) iodide (0.1 eq) are then added.

-

The reaction mixture is heated to 80 °C and stirred under an inert atmosphere for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

-

Upon completion, the reaction mixture is cooled to room temperature, diluted with a suitable organic solvent (e.g., ethyl acetate), and washed with water and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford 2-Chloro-3-((trimethylsilyl)ethynyl)pyrazine.

-

Step 2: Deprotection of the Trimethylsilyl Group

The final step is the removal of the trimethylsilyl (TMS) protecting group to yield the terminal alkyne. This is typically achieved under mild basic conditions.

Caption: Deprotection of the silyl group.

Experimental Protocol: Synthesis of this compound

-

Materials:

-

2-Chloro-3-((trimethylsilyl)ethynyl)pyrazine

-

Potassium carbonate (K₂CO₃)

-

Methanol

-

-

Procedure:

-

To a solution of 2-Chloro-3-((trimethylsilyl)ethynyl)pyrazine (1.0 eq) in methanol is added potassium carbonate (1.5 eq).

-

The reaction mixture is stirred at room temperature for 1-3 hours, monitoring the deprotection by TLC.

-

Once the reaction is complete, the solvent is removed under reduced pressure.

-

The residue is partitioned between water and an organic solvent (e.g., ethyl acetate).

-

The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield this compound. Further purification can be performed by column chromatography if necessary.

-

Reactivity and Potential Applications

The synthetic utility of this compound stems from the distinct reactivity of its chloro and ethynyl functionalities.

Reactions at the Ethynyl Group

The terminal alkyne is a versatile handle for a variety of chemical transformations:

-

"Click Chemistry": The ethynyl group can readily participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions to form 1,2,3-triazoles. This highly efficient and regioselective reaction is a powerful tool for bioconjugation and the synthesis of complex molecules.

Caption: "Click Chemistry" with this compound.

-

Sonogashira Coupling: The terminal alkyne can be further functionalized through another Sonogashira coupling with various aryl or vinyl halides to introduce diverse substituents.

-

Other Cycloadditions: The ethynyl group can also participate in other cycloaddition reactions, such as [3+2] cycloadditions with nitrones or Diels-Alder reactions, to construct a variety of heterocyclic systems.

Reactions at the Chloro-Substituent

The chlorine atom can be displaced by a range of nucleophiles, including amines, thiols, and alcohols, allowing for the introduction of various functional groups at the 2-position of the pyrazine ring. This nucleophilic aromatic substitution is a key step in the diversification of the this compound scaffold.

Potential Applications in Drug Discovery

While direct biological activity data for this compound is limited, its derivatives have shown promising potential in several therapeutic areas.

Antiviral Agents

In silico studies have suggested that 2-alkynyl-3-chloropyrazine derivatives could act as potential ligands for the N-terminal RNA-binding domain (NTD) of the SARS-CoV-2 nucleocapsid (N) protein.[1] The N-protein is essential for viral replication and packaging, making it an attractive target for antiviral drug development. The proposed mechanism involves the binding of the pyrazine derivatives to a key pocket in the NTD, thereby inhibiting its function.

Caption: Proposed mechanism of action for pyrazine derivatives.

Acetylcholinesterase Inhibitors

Derivatives of the closely related 2-chloro-3-hydrazinopyrazine have been synthesized and evaluated as acetylcholinesterase (AChE) inhibitors for the potential treatment of Alzheimer's disease. This suggests that the pyrazine core can serve as a scaffold for developing inhibitors of key enzymes in neurodegenerative disorders.

Table 1: Biological Activity of Related Pyrazine Derivatives

| Compound Class | Target | Biological Activity | Reference |

| 2-Alkynyl-3-chloropyrazines | SARS-CoV-2 N-Protein | In silico binding | [1] |

| 2-Chloro-3-hydrazinopyrazine derivatives | Acetylcholinesterase | Enzyme inhibition |

Note: Specific quantitative data for this compound is not yet available in the public domain.

Conclusion

This compound is a highly valuable and versatile building block with significant potential for applications in drug discovery and materials science. Its straightforward synthesis and the orthogonal reactivity of its functional groups provide a robust platform for the creation of diverse molecular architectures. The demonstrated potential of its derivatives as antiviral agents and enzyme inhibitors highlights the promise of this scaffold for the development of novel therapeutic agents. This technical guide provides the foundational knowledge and experimental protocols to encourage further exploration and utilization of this compound in innovative research endeavors.

References

The 2-Alkynyl-3-Chloropyrazine Scaffold: A Privileged Framework for Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 2-alkynyl-3-chloropyrazine core is a versatile and increasingly important scaffold in medicinal chemistry. This heterocyclic motif, characterized by a pyrazine ring substituted with a reactive alkyne group at the 2-position and a chlorine atom at the 3-position, offers a unique combination of structural features that are highly attractive for the design of targeted therapeutics. The electron-deficient nature of the pyrazine ring, coupled with the synthetic tractability of the chloro and alkynyl functionalities, provides a robust platform for the development of potent and selective inhibitors of various biological targets, particularly protein kinases. This guide provides a comprehensive overview of the 2-alkynyl-3-chloropyrazine framework, including its synthesis, biological activities, and its potential in drug design, with a focus on kinase inhibition.

Synthetic Strategies: Accessing the 2-Alkynyl-3-Chloropyrazine Core

The primary and most efficient method for the synthesis of 2-alkynyl-3-chloropyrazines is the Sonogashira cross-coupling reaction.[1] This palladium-catalyzed reaction allows for the direct coupling of a terminal alkyne with an aryl or vinyl halide, in this case, 2,3-dichloropyrazine. The reaction is typically carried out in the presence of a palladium catalyst, a copper(I) co-catalyst, and an amine base.[1]

A key advantage of this approach is the ability to selectively mono-alkynylate 2,3-dichloropyrazine, yielding the desired 2-alkynyl-3-chloro-pyrazine framework. This selectivity is crucial for creating a diverse library of compounds with various substituents on the alkyne moiety for structure-activity relationship (SAR) studies.

General Experimental Protocol for Sonogashira Coupling

The following protocol is a representative example for the synthesis of 2-alkynyl-3-chloropyrazine derivatives.[1]

Materials:

-

2,3-Dichloropyrazine

-

Terminal alkyne (e.g., phenylacetylene, propargyl alcohol)

-

Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd/C)

-

Copper(I) iodide (CuI)

-

Triphenylphosphine (PPh₃)

-

Base (e.g., triethylamine (Et₃N), potassium carbonate (K₂CO₃))

-

Solvent (e.g., ethanol, PEG-400)

-

Inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

To a reaction vessel, add 2,3-dichloropyrazine (1.0 eq), the terminal alkyne (1.0-1.2 eq), the palladium catalyst (e.g., 10 mol% Pd/C), CuI (e.g., 5 mol%), and PPh₃ (e.g., 10 mol%).

-

Add the solvent and the base (e.g., 2.0 eq of Et₃N).

-

Purge the reaction mixture with an inert gas for 10-15 minutes.

-

Heat the reaction to the desired temperature (e.g., 50-80 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired 2-alkynyl-3-chloropyrazine.

Ultrasound-assisted synthesis has also been reported as an environmentally friendly and efficient method for this transformation, often leading to shorter reaction times and higher yields.[1]

Biological Activity and Therapeutic Potential

The 2-alkynyl-3-chloropyrazine framework has shown promise in a variety of therapeutic areas, most notably as kinase inhibitors for the treatment of cancer and other diseases. The pyrazine ring can act as a hinge-binder in the ATP-binding pocket of kinases, while the alkyne moiety can be functionalized to interact with other regions of the active site or to attach linkers for further derivatization.

Kinase Inhibition

Numerous pyrazine-based compounds have been developed as potent kinase inhibitors.[2] While specific data for a broad range of 2-alkynyl-3-chloropyrazine derivatives is still emerging, the inhibitory activities of structurally related 2-chloro-3-substituted pyrazines provide valuable insights into the potential of this scaffold. The following tables summarize the reported inhibitory activities of some pyrazine derivatives against various kinases and cell lines.

Table 1: In Vitro Kinase Inhibitory Activity of Selected Pyrazine Derivatives

| Compound ID | Target Kinase | IC₅₀ (nM) | Reference |

| 1 | Aurora A | < 30 | [3] |

| 2 | Aurora B | < 30 | [3] |

| 3 | Chk1 | 3-10 | [4] |

Table 2: Anti-proliferative Activity of Selected Pyrazine Derivatives

| Compound ID | Cell Line | IC₅₀ (nM) | Reference |

| 12k | HCT116 (colon cancer) | 6 | [3] |

| 2e | HeLa (cervical cancer) | Potentiates doxorubicin by >22-fold | [4] |

| 8 | Mycobacterium tuberculosis H37Rv | 6,000 | [5] |

Table 3: Acetylcholinesterase Inhibitory Activity of 2-Chloro-3-hydrazinopyrazine Derivatives

| Compound ID | IC₅₀ (µM) | Reference |

| CHP4 | 3.76 | [6] |

| CHP5 | 4.2 | [6] |

Experimental Protocols for Biological Evaluation

In Vitro Kinase Inhibition Assay (General Protocol)

This assay measures the ability of a compound to inhibit the activity of a specific kinase.

Materials:

-

Recombinant kinase

-

Kinase substrate (e.g., a peptide or protein)

-

ATP (adenosine triphosphate)

-

Assay buffer

-

Test compounds dissolved in DMSO

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

-

Microplate reader

Procedure:

-

Prepare serial dilutions of the test compounds in DMSO.

-

In a multi-well plate, add the kinase, the substrate, and the test compound at various concentrations.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at a specific temperature for a defined period.

-

Stop the reaction and add the detection reagent to measure the amount of product formed (or ATP consumed).

-

Measure the signal using a microplate reader.

-

Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Cell Proliferation Assay (MTT Assay)

This assay determines the effect of a compound on the proliferation of cancer cells.

Materials:

-

Cancer cell line

-

Cell culture medium and supplements

-

Test compounds dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Seed the cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO).

-

Incubate the cells for a specified period (e.g., 48 or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

-

Add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Signaling Pathways and Mechanisms of Action

Due to the limited specific data for the 2-alkynyl-3-chloropyrazine framework, the following signaling pathway diagram represents a generalized pathway targeted by pyrazine-based kinase inhibitors, such as those targeting receptor tyrosine kinases (RTKs) like EGFR or VEGFR.

Caption: Generalized RTK signaling pathway inhibited by pyrazine derivatives.

Experimental and Logical Workflows

The following diagrams illustrate a typical workflow for the synthesis and evaluation of 2-alkynyl-3-chloropyrazine derivatives.

Caption: Synthetic workflow for 2-alkynyl-3-chloropyrazine derivatives.

Caption: Workflow for the biological evaluation of pyrazine-based inhibitors.

Conclusion

The 2-alkynyl-3-chloropyrazine framework represents a highly promising scaffold for the development of novel therapeutics, particularly in the area of kinase inhibition. Its synthetic accessibility via the Sonogashira coupling allows for the creation of diverse chemical libraries, facilitating robust structure-activity relationship studies. While more extensive biological data for this specific framework is needed, the existing information on related pyrazine derivatives highlights its potential to yield potent and selective drug candidates. The detailed experimental protocols and workflows provided in this guide offer a solid foundation for researchers to explore the full potential of this versatile chemical core in their drug discovery programs.

References

- 1. In silico assessment and sonochemical synthesis of 2-alkynyl 3-chloropyrazines as prospective ligands for SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of a Potent, Injectable Inhibitor of Aurora Kinases Based on the Imidazo-[1,2-a]-Pyrazine Core - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 1-(5-Chloro-2-alkoxyphenyl)-3-(5-cyanopyrazin-2-yl)ureas [correction of cyanopyrazi] as potent and selective inhibitors of Chk1 kinase: synthesis, preliminary SAR, and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis, in vitro biological evaluation and molecular modelling of new 2-chloro-3-hydrazinopyrazine derivatives as potent acetylcholinesterase inhibitors on PC12 cells - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of 2-Chloro-3-ethynylpyrazine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the heterocyclic compound 2-Chloro-3-ethynylpyrazine. Due to the limited availability of directly published experimental spectra for this specific molecule, this document combines established experimental protocols for analogous compounds with predicted spectroscopic data based on its chemical structure. This guide is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, materials science, and organic synthesis.

Predicted Spectroscopic Data

The following tables summarize the predicted and expected spectroscopic characteristics for this compound. These values are derived from computational models and analysis of structurally similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| ~8.5 - 8.7 | Doublet | 1H | Pyrazine H |

| ~8.4 - 8.6 | Doublet | 1H | Pyrazine H |

| ~3.4 - 3.6 | Singlet | 1H | Ethynyl H |

Predictions are based on the analysis of similar pyrazine and ethynyl-substituted aromatic systems.

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ) ppm | Carbon Type | Assignment |

| ~150 - 152 | Aromatic CH | Pyrazine C-H |

| ~148 - 150 | Aromatic C-Cl | Pyrazine C-Cl |

| ~144 - 146 | Aromatic CH | Pyrazine C-H |

| ~130 - 132 | Aromatic C-C≡ | Pyrazine C-C≡ |

| ~80 - 82 | Alkyne C | Pyrazine-C≡C -H |

| ~78 - 80 | Alkyne C | Pyrazine-C ≡C-H |

Note: Chemical shifts are relative to a standard reference (e.g., TMS) and are influenced by the solvent used.

Infrared (IR) Spectroscopy

Table 3: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |

| ~3300 | Strong, Sharp | ≡C-H Stretch | Terminal Alkyne |

| ~3100 - 3000 | Medium | C-H Stretch | Aromatic (Pyrazine) |

| ~2100 - 2150 | Medium, Sharp | C≡C Stretch | Alkyne |

| ~1550 - 1450 | Medium-Strong | C=C and C=N Stretch | Aromatic Ring (Pyrazine) |

| ~1200 - 1000 | Medium-Strong | C-H in-plane bend | Aromatic (Pyrazine) |

| ~850 - 750 | Strong | C-Cl Stretch | Aryl Halide |

Mass Spectrometry (MS)

Table 4: Expected Mass Spectrometry Fragmentation for this compound

| m/z | Ion | Description |

| 138/140 | [M]⁺ | Molecular ion peak (with isotopic pattern for Cl) |

| 112/114 | [M-C₂H]⁺ | Loss of the ethynyl group |

| 103 | [M-Cl]⁺ | Loss of a chlorine atom |

| 76 | [C₄H₂N₂]⁺ | Pyrazine ring fragment |

The presence of chlorine will result in a characteristic M+2 peak with an intensity ratio of approximately 3:1.

Experimental Protocols

The following are detailed, generalized methodologies for obtaining the spectroscopic data presented above. These protocols are based on standard laboratory practices for the analysis of solid organic compounds.

NMR Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra.

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Tune and shim the probe for the specific sample.

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters include a spectral width of 12-16 ppm, a sufficient number of scans for a good signal-to-noise ratio (e.g., 16-64 scans), and a relaxation delay of 1-5 seconds.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical parameters include a spectral width of 200-240 ppm, a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C, and a relaxation delay of 2-5 seconds.

-

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak as an internal standard.

Fourier-Transform Infrared (ATR-FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

-

Sample Preparation: No extensive sample preparation is required for Attenuated Total Reflectance (ATR) -FTIR. A small amount of the solid this compound is placed directly onto the ATR crystal.

-

Instrumentation: Use a benchtop FTIR spectrometer equipped with a diamond or germanium ATR accessory.

-

Background Spectrum: Record a background spectrum of the empty, clean ATR crystal to subtract atmospheric and instrumental interferences.

-

Sample Spectrum:

-

Place the solid sample on the ATR crystal and apply pressure using the instrument's clamp to ensure good contact.

-

Acquire the sample spectrum over a typical range of 4000-400 cm⁻¹.

-

Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.

-

-

Data Processing: The software automatically ratios the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Electron Ionization Mass Spectrometry (EI-MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For a volatile solid, a direct insertion probe can be used. The sample is heated in the vacuum of the instrument to promote vaporization.

-

Ionization: The gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV) in the ion source.[1][2] This causes ionization and fragmentation of the molecules.[1][2]

-

Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and their abundance is recorded.

-

Data Analysis: The resulting mass spectrum is a plot of relative ion abundance versus m/z. The molecular ion peak and the fragmentation pattern are analyzed to deduce the structure of the compound.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a synthesized compound like this compound.

Caption: Workflow for Spectroscopic Analysis.

References

Methodological & Application

Application Notes and Protocols for Sonogashira Coupling of 2,3-Dichloropyrazine with Terminal Alkynes

For Researchers, Scientists, and Drug Development Professionals

Application Notes

The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1] This reaction has found extensive application in the synthesis of pharmaceuticals, natural products, organic materials, and nanomaterials due to its typically mild reaction conditions and tolerance of a wide range of functional groups.[2][3]

The 2,3-disubstituted pyrazine core is a prevalent scaffold in medicinal chemistry, with derivatives exhibiting a range of biological activities. The introduction of alkyne functionalities onto this core via Sonogashira coupling opens up a vast chemical space for the development of novel therapeutic agents. The resulting alkynylpyrazines can serve as key intermediates for further molecular elaboration, including cycloaddition reactions, cyclizations, and the introduction of other functional groups.

The Sonogashira coupling of 2,3-dichloropyrazine presents a unique set of opportunities and challenges. The two chlorine atoms offer the potential for selective mono-alkynylation or subsequent di-alkynylation, allowing for the synthesis of a diverse library of compounds from a single starting material. However, aryl chlorides are generally less reactive than their bromide and iodide counterparts in palladium-catalyzed cross-coupling reactions, often requiring more active catalyst systems and optimized reaction conditions.[1] The electron-deficient nature of the pyrazine ring can also influence the reactivity of the C-Cl bonds.

Successful Sonogashira coupling of 2,3-dichloropyrazine hinges on the careful selection of the palladium catalyst, ligand, copper co-catalyst (or copper-free conditions), base, and solvent. Modern catalyst systems, often employing bulky and electron-rich phosphine ligands, have shown increased efficacy for the coupling of less reactive aryl chlorides.[4]

Key Considerations for the Sonogashira Coupling of 2,3-Dichloropyrazine:

-

Catalyst System: A combination of a palladium source (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂, Pd₂(dba)₃) and a copper(I) co-catalyst (e.g., CuI) is traditionally used. However, for challenging substrates like aryl chlorides, more advanced catalyst systems with specialized ligands (e.g., bulky, electron-rich phosphines) may be necessary.[4] Copper-free conditions can also be employed to avoid the formation of alkyne homocoupling byproducts (Glaser coupling).[1]

-

Ligands: The choice of ligand is crucial for activating the C-Cl bond. Bulky and electron-rich phosphine ligands can enhance the rate of oxidative addition, a key step in the catalytic cycle.

-

Base: An amine base, such as triethylamine or diisopropylethylamine, is typically used to neutralize the hydrogen halide formed during the reaction and to facilitate the formation of the copper acetylide intermediate.[1]

-

Solvent: A variety of solvents can be used, with DMF, THF, and toluene being common choices. The choice of solvent can influence catalyst solubility and reaction kinetics.

-

Temperature: Due to the lower reactivity of the C-Cl bonds, elevated temperatures may be required to achieve reasonable reaction rates and yields.

-

Regioselectivity: In the case of dichlorinated substrates, achieving selective mono-alkynylation can be a key objective. The relative reactivity of the two chlorine atoms on the pyrazine ring will determine the regioselectivity of the initial coupling. Further optimization can allow for a second coupling to introduce a different alkyne.

Experimental Protocols

The following protocols are representative methodologies for the Sonogashira coupling of 2,3-dichloropyrazine with terminal alkynes. Note: These are general procedures, and optimization of reaction conditions (catalyst, ligand, base, solvent, temperature, and reaction time) may be necessary for specific substrates.

Protocol 1: General Procedure for Mono-alkynylation of 2,3-Dichloropyrazine

This protocol is adapted from general procedures for the Sonogashira coupling of challenging aryl chlorides.

Materials:

-

2,3-Dichloropyrazine

-

Terminal alkyne (e.g., phenylacetylene, 1-hexyne, etc.)

-

Palladium catalyst (e.g., PdCl₂(PPh₃)₂)

-

Copper(I) iodide (CuI)

-

Triphenylphosphine (PPh₃)

-

Anhydrous solvent (e.g., DMF or THF)

-

Amine base (e.g., triethylamine or diisopropylethylamine)

-

Inert gas (Nitrogen or Argon)

-

Standard glassware for organic synthesis

Procedure:

-

To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add 2,3-dichloropyrazine (1.0 mmol), the terminal alkyne (1.1 mmol), PdCl₂(PPh₃)₂ (0.03 mmol, 3 mol%), and CuI (0.06 mmol, 6 mol%).

-

Add anhydrous solvent (5 mL) and the amine base (3.0 mmol).

-

Stir the reaction mixture at an elevated temperature (e.g., 80-100 °C). The optimal temperature should be determined empirically.

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with saturated aqueous ammonium chloride solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 2-chloro-3-alkynylpyrazine.

Protocol 2: Procedure for Sequential Di-alkynylation of 2,3-Dichloropyrazine

This protocol outlines a two-step approach for the synthesis of unsymmetrical 2,3-dialkynylpyrazines.

Step 1: First Sonogashira Coupling (Mono-alkynylation)

-

Follow Protocol 1 to synthesize the 2-chloro-3-alkynylpyrazine intermediate. Isolate and purify the product.

Step 2: Second Sonogashira Coupling

-

To a dry Schlenk flask under an inert atmosphere, add the purified 2-chloro-3-alkynylpyrazine (1.0 mmol) from Step 1, the second terminal alkyne (1.2 mmol), a more active palladium catalyst system (e.g., a combination of Pd₂(dba)₃ and a bulky phosphine ligand like XPhos or SPhos), and CuI (0.06 mmol, 6 mol%).

-

Add anhydrous solvent (5 mL) and a suitable base (e.g., Cs₂CO₃ or K₃PO₄, 2.0 mmol).

-

Stir the reaction mixture at a higher temperature (e.g., 100-120 °C).

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, follow the workup and purification steps as described in Protocol 1 to isolate the 2,3-dialkynylpyrazine product.

Data Presentation

The following tables summarize typical reaction conditions for the Sonogashira coupling of dichlorinated heteroaromatics, which can be used as a starting point for the optimization of the reaction with 2,3-dichloropyrazine.

Table 1: Typical Conditions for Mono-alkynylation

| Parameter | Condition | Reference/Analogy |

| Substrate | 2,3-Dichloropyrazine | - |

| Alkyne | Phenylacetylene | Representative aromatic alkyne |

| Pd Catalyst | PdCl₂(PPh₃)₂ (2-5 mol%) | General Sonogashira conditions[1] |

| Cu Co-catalyst | CuI (4-10 mol%) | General Sonogashira conditions[1] |

| Ligand | PPh₃ (4-10 mol%) | General Sonogashira conditions[1] |

| Base | Triethylamine (2-3 equiv.) | Common amine base[1] |

| Solvent | DMF or THF | Common polar aprotic solvents |

| Temperature | 80-110 °C | For less reactive aryl chlorides |

| Typical Yield | 40-70% (estimated) | Based on analogous systems |

Table 2: Potential Conditions for Di-alkynylation

| Parameter | Condition | Reference/Analogy |

| Substrate | 2-Chloro-3-alkynylpyrazine | - |

| Alkyne | A second terminal alkyne | For unsymmetrical products |

| Pd Catalyst | Pd₂(dba)₃ (2-5 mol%) | More active catalyst precursor[4] |

| Cu Co-catalyst | CuI (5-10 mol%) | - |

| Ligand | XPhos or SPhos (4-10 mol%) | Bulky, electron-rich ligands for C-Cl activation[4] |

| Base | Cs₂CO₃ or K₃PO₄ (2 equiv.) | Stronger inorganic bases |

| Solvent | Toluene or Dioxane | Higher boiling point solvents |

| Temperature | 110-140 °C | To activate the second C-Cl bond |

| Typical Yield | 30-60% (estimated) | Based on challenging couplings |

Visualizations

Sonogashira Catalytic Cycle

Caption: The catalytic cycles of the Sonogashira coupling reaction.

Experimental Workflow for Mono-alkynylation

Caption: A typical experimental workflow for the mono-alkynylation of 2,3-dichloropyrazine.

Logical Relationship for Reaction Optimization

Caption: A decision-making diagram for the optimization of the Sonogashira coupling reaction.

References

Application Notes and Protocols for the Palladium-Catalyzed Synthesis of 2-Chloro-3-ethynylpyrazine Derivatives

For Researchers, Scientists, and Drug Development Professionals.

Introduction